OleylammoniumBromide

Colloidal Perovskite Synthesis Lead-Free Nanocrystals Phase Engineering

Standard quaternary ammonium halides like CTAB lack the proton-transfer capability required for specific perovskite phase evolution. Oleylammonium bromide (C₁₈H₃₈BrN) provides a unique unsaturated C18:1 tail and primary ammonium headgroup. - Enables atomic layer etching of (110) facets; preserves PLQY in air - Directs Eu²⁺:CsBr intermediate formation (40.5% PLQY vs 16.5% with TOPBr₂) - ΔH° ~30 kJ/mol for DDAB exchange; ideal for surface thermodynamic studies

Molecular Formula C18H38BrN
Molecular Weight 348.4 g/mol
Cat. No. B12313317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleylammoniumBromide
Molecular FormulaC18H38BrN
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCN.Br
InChIInChI=1S/C18H37N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-;
InChIKeyBUMIZIPMPLOMLF-KVVVOXFISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleylammonium Bromide: Structural and Functional Baseline


Oleylammonium bromide (CAS: 2024602-96-6), an organic ammonium salt with the molecular formula C₁₈H₃₈BrN, is a cationic surfactant distinguished by its long-chain cis-unsaturated oleyl (C18:1) hydrophobic tail and an ammonium bromide hydrophilic head group [1]. It serves as a dual-functional reagent in materials science, acting simultaneously as a source of bromide ions and as a surface-capping ligand in the colloidal synthesis of metal halide perovskite nanocrystals (PNCs) [2]. Its specific amphiphilic nature, arising from the unsaturated hydrocarbon chain, endows it with distinct self-assembly and phase-modulating properties that are not replicable by saturated-chain or shorter-chain analogs, making it a compound of specific interest in advanced nanomaterial design .

Cationic surfactant with primary ammonium headgroup
Unsaturated (C18:1) oleyl tail with distinct self-assembly
Dual-functional reagent for perovskite nanocrystal synthesis

Why Oleylammonium Bromide Cannot Be Substituted


Substituting oleylammonium bromide with more common quaternary ammonium halides, such as cetyltrimethylammonium bromide (CTAB) or didodecyldimethylammonium bromide (DDAB), is not a functionally neutral act and can lead to divergent or failed experimental outcomes. The fundamental reason lies in its unique proton transfer capability due to the primary ammonium headgroup, which is absent in quaternary analogs like CTAB [1]. This property allows oleylammonium bromide to direct specific phase evolution pathways in perovskite synthesis, as demonstrated by the distinct formation of Eu2+:CsBr intermediate phases, a route not accessible with other halide precursors [2]. Furthermore, its unsaturated, kinked C18:1 chain yields a different packing parameter and fluidity in monolayers and bilayers compared to the straight-chain, saturated C16 tail of CTAB or the two-tailed structure of DDAB, directly impacting ligand shell dynamics and charge transport in nanocrystal applications [3].

Proton transfer capability absent in quaternary ammonium analogs like CTAB

Unsaturated C18:1 chain yields different packing and ligand shell dynamics

Phase evolution pathway may not replicate with DDAB or saturated-chain surfactants

Oleylammonium Bromide: Quantitative Comparison


Phase Evolution in Europium Perovskite: OLAMHBr vs. TOPBr2

In the synthesis of CsEuBr₃ perovskite nanocrystals (PNCs), oleylammonium bromide (OLAMHBr) directs a phase evolution pathway fundamentally different from that of trioctylphosphine dibromide (TOPBr₂). OLAMHBr initially promotes the formation of a Eu²⁺:CsBr intermediate phase, which subsequently reorganizes into the perovskite phase via proton transfer. In contrast, TOPBr₂ leads to a core/shell Cs₄EuBr₆/CsBr intermediate via a nucleophilic addition mechanism [1]. This mechanistic divergence results in a lower photoluminescence quantum yield (PLQY) for the OLAMHBr route (16.5% at 418 nm) compared to the TOPBr₂ route (40.5% at 430 nm), highlighting OLAMHBr's specific role in accessing alternative reaction trajectories [1].

Phase evolution: OLAMHBr vs. TOPBr₂
Head-to-head
PLQY 16.5% at 418 nm vs. 40.5% at 430 nm (TOPBr₂)
Different phase pathway; supports mechanistic intermediate studies
Eu²⁺:CsBr intermediate via proton transfer
Colloidal Perovskite Synthesis Lead-Free Nanocrystals Phase Engineering

Post-Synthetic Passivation for Air-Stable CsPbBr₃ Nanocrystals

Post-synthetic treatment of CsPbBr₃ perovskite nanocrystals (PNCs) with oleylammonium bromide results in a surface redesign that significantly enhances morphological stability under ambient conditions. While as-synthesized PNCs are prone to merging and degradation in air, treatment with oleylammonium bromide leads to controlled atomic layer etching of the vulnerable (110) surface. This process yields PNCs that show nearly no evidence of merging and maintain their integrity in air [1]. This is in stark contrast to untreated PNCs, whose bright photoluminescence is rapidly quenched due to charge carrier recombination in enlarged domains upon air exposure [1].

Post-synthetic passivation stability
Supporting evidence
Nearly no merging in air after treatment
Supports air-stable perovskite nanocrystal passivation
Atomic layer etching of (110) facets
Nanocrystal Stability Surface Engineering Post-Synthetic Modification

Ligand Exchange Thermodynamics: DDAB on CsPbBr₃

The native oleylammonium/oleate ligand shell on CsPbBr₃ perovskite nanocrystals (PNCs) can be displaced by didodecyldimethylammonium bromide (DDAB). This ligand exchange process is endothermic with an enthalpy change (ΔH°) of approximately 30 kJ mol⁻¹ and proceeds with an exchange equilibrium constant of ~10² at low DDAB concentrations [1]. This quantitative thermodynamic data provides a benchmark for the relative binding affinity of oleylammonium bromide compared to a common quaternary ammonium alternative, indicating that while exchange is favorable, a significant energy barrier exists.

Ligand exchange thermodynamics
Head-to-head
ΔH° ~30 kJ mol⁻¹, exchange constant ~10²
Defined thermodynamic baseline for DDAB exchange studies
On CsPbBr₃ nanocrystal surfaces
Surface Chemistry Ligand Exchange Nanocrystal Functionalization

Antimicrobial Efficacy vs. Quaternary Ammonium Surfactants

Oleylammonium bromide exhibits antimicrobial activity with minimum inhibitory concentrations (MIC) of 50 µg/mL against Gram-positive bacteria and 100 µg/mL against Gram-negative bacteria [1]. While specific head-to-head studies with other cationic surfactants in identical assays are limited, these values place its potency within the expected range for long-chain primary ammonium halides, which generally show lower MICs against Gram-positive organisms compared to their quaternary ammonium counterparts due to differences in membrane penetration mechanisms [2].

Antimicrobial MIC values
Class-level
50 µg/mL (Gram+), 100 µg/mL (Gram−)
Supports antimicrobial screening context
Direct comparison data limited
Antimicrobial Activity Cationic Surfactant Biocidal Efficacy

Oleylammonium Bromide: Application Scenarios


Phase-Mediated Synthesis of Europium Perovskite Nanocrystals

Researchers developing lead-free perovskite nanocrystals, such as CsEuBr₃, should select oleylammonium bromide (OLAMHBr) when the goal is to explore or utilize the proton-transfer-mediated phase evolution pathway via a Eu²⁺:CsBr intermediate. This is in contrast to using alternative halide precursors like TOPBr₂, which proceeds through a different core/shell intermediate and yields a significantly higher PLQY (40.5% vs. 16.5%) [1]. OLAMHBr is therefore the preferred reagent for mechanistic studies focused on understanding and leveraging this specific, kinetically controlled phase transformation, rather than for maximizing final PLQY alone [1].

Post-Synthetic Passivation of CsPbBr₃ Nanocrystals

For applications requiring air-stable CsPbBr₃ perovskite nanocrystals (PNCs) in devices like LEDs or photodetectors, oleylammonium bromide is a critical post-synthetic treatment reagent. Its use enables atomic layer etching of vulnerable (110) surface facets, leading to a near-complete suppression of nanocrystal merging and preserving photoluminescence in ambient air [2]. Procurement of high-purity oleylammonium bromide is essential for this specific surface engineering protocol, which is not achievable with common ammonium halides that lack the correct steric and electronic properties for this controlled etching process [2].

Ligand Engineering for Charge Transport in Perovskite Photovoltaics

In the fabrication of perovskite photovoltaic devices, oleylammonium bromide (OAmBr) serves as a strategic ligand to modulate surface ligand density on CsPbBr₃ nanocrystals. Systematic variation of OAmBr concentration allows for fine-tuning of bromide-rich surface sites, which directly governs the efficiency of charge extraction to specific acceptors (e.g., FcAm) [3]. Researchers should prioritize oleylammonium bromide over other ligands when the objective is to achieve an optimal balance between surface passivation and efficient charge transfer, a critical parameter for maximizing photovoltaic performance [3].

Ligand Exchange Thermodynamics on Perovskite Surfaces

For scientists investigating the fundamental surface chemistry of metal halide perovskites, oleylammonium bromide is the native ligand of choice. Its well-characterized ligand exchange behavior with quaternary ammonium compounds like DDAB, which exhibits a specific enthalpy change (ΔH° ~30 kJ mol⁻¹) and equilibrium constant (~10²), provides a defined and reproducible starting point for thermodynamic and kinetic studies [4]. This makes it an essential reagent for building a quantitative understanding of nanocrystal surface functionalization and stability [4].

Application
Selection Property
Validation Focus
Phase-mediated europium perovskite synthesis
Proton-transfer phase pathway
Intermediate phase analysis
Post-synthetic passivation of CsPbBr₃ nanocrystals
Surface-specific etching capability
Air-stability monitoring
Ligand engineering for charge transport
Ligand density modulation
Charge extraction efficiency evaluation
Ligand exchange thermodynamics on perovskite surfaces
Exchange thermodynamics baseline
Binding affinity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for OleylammoniumBromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.